Ethiprole
Description
Ethiprole (C₁₃H₉Cl₂F₃N₄OS) is a chiral phenylpyrazole insecticide introduced as a safer alternative to fipronil. It targets the glutamate-gated chloride channels (GluCl) in the insect central nervous system, inducing hyperexcitation and death . This compound is widely used against pests in rice, cotton, and soybeans, with applications in soil treatment, foliar sprays, and seed coatings . Its chiral sulfoxide structure leads to enantioselectivity, with the (R)- and (S)-enantiomers exhibiting distinct degradation dynamics and ecological risks.
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELVJVBIYMIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058003 | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181587-01-9 | |
| Record name | Ethiprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181587-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethiprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181587019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5527E53JNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Profile and Industrial Significance of Ethiprole
This compound’s molecular weight of 397.21 g/mol and decomposition point above 165.5°C underscore its stability under ambient conditions. Its solubility profile, including 9.2 g/L in water and 90.7 g/L in acetone, influences solvent choices during synthesis. As a chiral compound, this compound’s stereochemical purity is critical for insecticidal activity, necessitating methods that minimize racemization. Regulatory approvals in Japan for granular (2% GR) and powder (0.5% DP) formulations further emphasize the need for scalable, high-yield synthetic routes.
Oxidation-Based Synthesis of this compound
Optimization of Reaction Conditions
Key parameters include:
- Temperature : Optimal oxidation occurs at 30°C, with post-reduction cooling to ≤10°C to prevent by-product formation.
- Solvent Ratio : A 10:1 mass ratio of dichloroethane to precursor ensures homogeneity without hindering crystallization.
- pH Control : Adjusting to pH 6–7 with NaOH minimizes acid-catalyzed degradation during workup.
Table 1: Performance of Oxidation Method Under Varied Catalytic Conditions
| Example | Catalyst (mol) | Time (h) | Crude Purity (%) | Final Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 4 | None | 24 | 98.1 | 99.3 | 93 |
| 5 | V₂O₅ (0.27) | 6 | 98.7 | 99.2 | 91 |
| 67 | V₂O₅ (1.35) | 12 | 98.4 | 99.1 | 89 |
Post-crystallization with dichloroethane/methanol mixtures reduced peroxidation impurities from 0.9% to <0.3%, achieving HPLC purities exceeding 99%.
Chlorination-Mediated Synthesis Using Trifluoromethyl Thionyl Chloride
Reaction Pathway and Solvent Selection
Patent CN107963993A outlines a chlorination approach where trifluoromethyl thionyl chloride (CF₃SOCl) reacts with 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole in dichloroethane. Trimethyl benzyl ammonium chloride catalyzes the sulfinylation at 35–45°C under mild vacuum (−0.05 to −0.1 MPa). The two-step addition of CF₃SOCl ensures complete conversion, with a 12-hour reflux achieving 89.7% yield.
Purification via Mixed Solvent Recrystallization
Crude this compound is purified using n-hexane and toluene (1:3 ratio), leveraging their differential solubility to isolate crystalline product. Example 3 achieved 98.2% purity after a single recrystallization, though yields dropped to 89.7% due to solvent retention.
Table 2: Comparative Analysis of this compound Synthesis Methods
Chemical Reactions Analysis
Ethiprole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents for specific intermediate steps . Major products formed from these reactions include this compound sulfone, which is a metabolite of this compound . The oxidation of this compound leads to the formation of this compound sulfone, which retains insecticidal activity .
Scientific Research Applications
Efficacy Against Agricultural Pests
Ethiprole has been extensively studied for its efficacy against numerous agricultural pests, including:
- Aphids
- Thrips
- Weevils
- Flies and Maggots
- Grasshoppers
Research indicates that this compound can achieve high mortality rates in target pest populations, with studies reporting up to 100% mortality in certain cases .
Table 1: Efficacy of this compound Against Various Pests
| Pest Type | Mortality Rate (%) | Reference |
|---|---|---|
| Maize Weevil | 77.9 - 100 | |
| Red Flour Beetle | Variable | |
| Thrips | High | |
| Whiteflies | Effective |
Residue and Metabolism Studies
The metabolism of this compound has been investigated in various studies. For instance, a study involving rats showed that this compound is extensively metabolized, with significant excretion occurring through feces and urine. The major metabolites identified include polar glucuronide conjugates and sulfinic acid derivatives .
Table 2: Metabolism of this compound in Rats
| Dose (mg/kg) | Urinary Excretion (%) | Fecal Excretion (%) | Reference |
|---|---|---|---|
| Low Dose (5) | 24% | 88% | |
| High Dose (1000) | 36% | 64% |
Environmental Impact and Degradation
Studies have shown that this compound degrades in the environment through various pathways, including photodegradation when exposed to sunlight. The compound exhibits different degradation rates compared to fipronil, suggesting unique environmental behavior .
Table 3: Environmental Degradation Pathways
Case Studies
Case Study 1: Efficacy on Maize Weevils
A field study evaluated the impact of this compound on maize weevil populations. Results indicated a consistent reduction in pest numbers, with applications leading to over 90% mortality within two weeks post-treatment .
Case Study 2: Residue Analysis
In a residue analysis conducted on crops treated with this compound, residues were monitored over time to assess compliance with safety standards. The study found that residue levels decreased significantly within a few weeks, indicating effective degradation .
Mechanism of Action
Ethiprole exerts its effects by blocking the GABA-gated chloride channels in the central nervous system of insects . This disruption of chloride ion passage leads to hyperexcitation of the nervous system, ultimately causing paralysis and death of the target pests . The molecular targets of this compound are the GABA receptors, which are crucial for maintaining normal neural function in insects .
Comparison with Similar Compounds
Market and Regulatory Trends
This compound’s global market is projected to grow at 8% CAGR (2022–2032), driven by demand in Asia-Pacific for rice and cotton pest control . Regulatory approvals emphasize its bio-based origins and lower environmental mobility compared to fipronil. The EU and China enforce residue definitions that include this compound and its metabolites, with acceptable daily intake (ADI) set at 0.002 mg/kg bw/day .
Biological Activity
Ethiprole, a phenylpyrazole insecticide, has garnered attention for its biological activity and potential effects on non-target organisms. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity, including metabolism, toxicity, and environmental impact.
This compound's chemical formula is . It functions primarily as a GABA receptor antagonist, similar to fipronil, but differs in its substituents. This compound contains an ethylsulfinyl group instead of the trifluoromethylsulfinyl moiety found in fipronil. This structural difference influences its photostability and metabolic pathways, leading to variations in biological activity between the two compounds .
Metabolism and Biotransformation
Research indicates that this compound undergoes extensive metabolism in mammals. A study involving Sprague Dawley rats revealed that after oral administration of labeled this compound, significant amounts were excreted through feces (up to 88% in high-dose groups) and urine (up to 36% in females) within 168 hours . The primary metabolites identified include polar glucuronide conjugates and sulfinic acids, with the metabolic pathway showing similarities between male and female rats .
Table 1: Excretion Profiles of this compound in Rats
| Route of Excretion | Low Dose (5 mg/kg) | High Dose (1000 mg/kg) |
|---|---|---|
| Feces | 67% (M), 55% (F) | 88% (M & F) |
| Urine | 24% (M), 36% (F) | 2.96% - 5.13% |
Toxicological Profile
This compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg body weight in rats. However, it has been associated with adverse effects on the liver and thyroid glands upon prolonged exposure. In a 28-day study, significant increases in liver weights were observed alongside histopathological changes such as hepatocellular hypertrophy . Furthermore, this compound's endocrine disruption potential has been documented, particularly its effects on thyroid hormone levels .
Case Study: Endocrine Disruption
In studies assessing endocrine disruption, this compound was found to increase thyroid weight and induce follicular cell hypertrophy in rats. The proposed mechanism involves activation of nuclear receptors that lead to altered hepatic clearance of thyroid hormones . This highlights the need for careful consideration of this compound's environmental impact, especially regarding its potential effects on wildlife.
Environmental Impact and Non-Target Organisms
This compound's use in agriculture raises concerns about its effects on non-target organisms, particularly pollinators like bees. Studies have indicated that exposure to this compound can contribute to declines in bee populations when combined with other stressors such as parasites and habitat loss . Calibration curves have been developed to assess this compound concentrations in honey samples, demonstrating its persistence in agricultural ecosystems .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess ethiprole-induced oxidative stress in non-target organisms?
- Methodology :
- Use standardized bioassays (e.g., earthworm models, Eisenia fetida) to expose organisms to this compound at environmentally relevant concentrations.
- Measure biomarkers like superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) to quantify oxidative stress .
- Include a control group and replicate treatments (≥3 replicates) to ensure statistical validity. Apply Abbott’s formula for mortality correction:
where survival in control, survival in treated groups .
Q. What analytical methods are validated for quantifying this compound residues in environmental samples?
- Methodology :
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enforcement, targeting a limit of quantification (LOQ) of 0.002 mg/kg in dry matrices .
- For risk assessment, include metabolites (e.g., this compound-sulfone, this compound-amide) in residue definitions. Validate extraction protocols using spike-recovery experiments across substrates (soil, water, plant tissues) .
Q. How can researchers ensure ethical compliance in ecotoxicological studies involving this compound?
- Methodology :
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with ethical guidelines .
- Minimize organism suffering via humane endpoints (e.g., cessation of movement in earthworms) and obtain institutional animal care approvals .
Advanced Research Questions
Q. How can contradictory data on this compound’s genotoxicity be resolved in meta-analyses?
- Methodology :
- Perform systematic reviews using PRISMA guidelines to identify bias sources (e.g., variation in exposure durations, species sensitivity).
- Apply weighted statistical models to reconcile differences, such as mixed-effects regression accounting for study design heterogeneity .
- Highlight gaps (e.g., lack of long-term field studies) in discussion sections .
Q. What molecular mechanisms underlie this compound’s sublethal effects on non-target organisms?
- Methodology :
- Use RNA sequencing (RNA-seq) to profile gene expression changes (e.g., SOD upregulation in earthworms under this compound stress) .
- Validate findings via qPCR and functional assays (e.g., ROS scavenging assays). Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .
Q. How should residue definitions for this compound be adapted for regulatory frameworks across crops?
- Methodology :
- Define enforcement residues as parent compounds (this compound) and risk-assessment residues as cumulative metabolites (this compound + sulfone + amide) .
- Conduct crop field trials under Good Laboratory Practice (GLP) to establish processing factors (e.g., degradation in rice husks vs. grains) .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodology :
- Fit data to probit or log-logistic models using software like R’s drc package. Calculate LC₅₀/EC₅₀ values with 95% confidence intervals .
- Report uncertainties (e.g., via bootstrapping) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .
Q. How can multi-omics data (transcriptomic, proteomic) be integrated to assess this compound’s mode of action?
- Methodology :
- Use pathway enrichment tools (e.g., KEGG, GO terms) to identify disrupted biological processes.
- Apply machine learning (e.g., random forests) to prioritize biomarkers predictive of oxidative stress or DNA damage .
Tables for Reference
Table 1. Key Biomarkers for this compound Toxicity Monitoring
| Biomarker | Measurement Technique | Sensitivity Threshold | Reference |
|---|---|---|---|
| SOD Activity | Spectrophotometry | ≥20% increase | |
| DNA Damage (OTM) | Comet Assay | ≥5% tail DNA | |
| This compound Residues | LC-MS/MS | 0.002 mg/kg |
Table 2. Residue Definitions for Regulatory Compliance
| Matrix | Enforcement Definition | Risk Assessment Definition |
|---|---|---|
| Crops | This compound | This compound + Sulfone + Amide (expressed as this compound) |
| Soil/Water | This compound | This compound + Sulfone |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
